molecular formula C13H13N3O2 B2944233 ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 90878-36-7

ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No. B2944233
CAS RN: 90878-36-7
M. Wt: 243.266
InChI Key: ZZICNVQVMFXDEA-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with a molecular weight of 243.27 . It is a product for proteomics research .


Synthesis Analysis

The synthesis of pyrazole derivatives, including ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A recent study described a one-pot synthetic strategy to produce highly regioselective α-ketoamide N -arylpyrazoles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O2/c1-2-18-13(17)12-8-11(9-14)16(15-12)10-6-4-3-5-7-10/h3-8,11,15H,2H2,1H3 . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate include a molecular weight of 243.27 . More detailed properties are not available in the search results.

Scientific Research Applications

Pharmaceutical Applications

Pyrazole derivatives are known for their pharmacological properties. They have been used as anti-inflammatory and analgesic agents due to their ability to manage inflammation and pain. For instance, Antipyrine, a pyrazoline derivative, was one of the first to be used in this context .

Biological Activities

Newly synthesized pyrazoline derivatives have been studied for their biological activities. Some studies focus on understanding their impact on cellular processes such as apoptosis, cell cycle regulation, and colony formation .

Chemical Synthesis

Pyrazole scaffolds are utilized in chemical synthesis due to their reactivity and versatility. They serve as key intermediates in the synthesis of more complex molecules, which can have various applications ranging from materials science to biochemistry .

Catalysis

Some pyrazole derivatives have been used in catalysis, aiding in chemical reactions that are crucial for industrial processes as well as laboratory research. Nano-ZnO catalyzed synthesis is one example where pyrazoles play a role .

Safety and Hazards

The safety information for ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate indicates that it has GHS07 pictograms . More detailed safety and hazard information is not available in the search results.

Mechanism of Action

Target of Action

The primary targets of “ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate” are currently unknown. This compound is a derivative of the pyrazole family , which is known to interact with various biological targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces . The specific interactions of this compound with its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, depending on their specific targets . .

Pharmacokinetics

The compound is a solid at room temperature, with a predicted melting point of 138.44°C and a predicted boiling point of 402.5°C at 760 mmHg . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME) in the body.

Action Environment

The action of “ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate” can be influenced by various environmental factors. These may include the pH, temperature, and presence of other molecules in the environment . .

properties

IUPAC Name

ethyl 3-cyano-2-phenyl-3,4-dihydropyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-2-18-13(17)12-8-11(9-14)16(15-12)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZICNVQVMFXDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-cyano-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

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